molecular formula C36H32Cl2FN3O2 B15006809 10-(3,4-dichlorobenzoyl)-11-[4-(diethylamino)phenyl]-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-(3,4-dichlorobenzoyl)-11-[4-(diethylamino)phenyl]-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B15006809
M. Wt: 628.6 g/mol
InChI Key: PKAZIMLJGRYIMW-UHFFFAOYSA-N
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Description

10-(3,4-Dichlorobenzoyl)-11-[4-(diethylamino)phenyl]-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including dichlorobenzoyl, diethylamino, and fluorophenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3,4-dichlorobenzoyl)-11-[4-(diethylamino)phenyl]-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds, such as 3,4-dichlorobenzoyl chloride and 4-fluorobenzoyl chloride . These intermediates are then reacted with appropriate amines and other reagents under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as refluxing, purification, and crystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

10-(3,4-Dichlorobenzoyl)-11-[4-(diethylamino)phenyl]-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

10-(3,4-Dichlorobenzoyl)-11-[4-(diethylamino)phenyl]-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-(3,4-dichlorobenzoyl)-11-[4-(diethylamino)phenyl]-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(3,4-Dichlorobenzoyl)-11-[4-(diethylamino)phenyl]-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C36H32Cl2FN3O2

Molecular Weight

628.6 g/mol

IUPAC Name

5-(3,4-dichlorobenzoyl)-6-[4-(diethylamino)phenyl]-9-(4-fluorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C36H32Cl2FN3O2/c1-3-41(4-2)27-16-11-23(12-17-27)35-34-31(20-25(21-33(34)43)22-9-14-26(39)15-10-22)40-30-7-5-6-8-32(30)42(35)36(44)24-13-18-28(37)29(38)19-24/h5-19,25,35,40H,3-4,20-21H2,1-2H3

InChI Key

PKAZIMLJGRYIMW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)F)NC5=CC=CC=C5N2C(=O)C6=CC(=C(C=C6)Cl)Cl

Origin of Product

United States

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